molecular formula C21H23Cl3O3 B1584162 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate CAS No. 79404-93-6

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate

Cat. No. B1584162
CAS RN: 79404-93-6
M. Wt: 429.8 g/mol
InChI Key: ILQVFGUXJOSAJH-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate, also known as 4-n-Octyloxybenzoic Acid 2,4,5-Trichlorophenyl Ester, is a chemical compound with the molecular formula C21H23Cl3O3 . It has a molecular weight of 429.76 .


Molecular Structure Analysis

The molecular structure of 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate consists of a benzoate group attached to a trichlorophenyl group and an octyloxy group . The InChI Key for this compound is ILQVFGUXJOSAJH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . Its melting point ranges from 55.0 to 58.0 degrees Celsius .

Scientific Research Applications

Environmental and Chemical Implications

The scientific research surrounding 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate mainly focuses on its environmental and chemical implications. Studies have explored the formation and degradation of chlorinated dibenzo-p-dioxins and dibenzofurans, highlighting the environmental impact of these compounds.

  • Formation of Chlorinated Compounds : Research by Jensen and Renberg (1973) indicates the formation of chlorinated dimers like dibenzo-p-dioxins in technical chlorophenols used as fungicides. This suggests the potential environmental impact of 2,4,5-Trichlorophenyl related compounds in industrial applications (Jensen & Renberg, 1973).

  • Degradation and Control : Ayres (1981) discussed the need for efficient control procedures for the toxic dioxin released with 2,4,5-Trichlorophenol, highlighting the environmental concerns associated with its use and degradation (Ayres, 1981).

  • Analysis of Herbicide Formulations : The work of Norström et al. (1979) analyzed older formulations of herbicides containing 2,4,5-Trichlorophenol, providing insights into the environmental presence of chlorinated dibenzo-p-dioxins and dibenzofurans (Norström et al., 1979).

  • Environmental Generation and Degradation : Research by Crosby et al. (1973) explored the environmental generation and degradation of chlorinated dibenzo-p-dioxins and dibenzofurans, which are significant in understanding the ecological impact of 2,4,5-Trichlorophenyl compounds (Crosby et al., 1973).

  • Gas-Phase Formation Studies : Sidhu et al. (1995) conducted studies on the gas-phase formation of chlorinated and brominated dibenzo-p-dioxin, providing a deeper understanding of the chemical processes and environmental implications of these compounds (Sidhu et al., 1995).

  • Enzyme-Mediated Formation : Svenson et al. (1989) investigated the enzyme-catalyzed oxidation of 2,4,5-Trichlorophenol, revealing the formation of toxic chlorinated dibenzodioxins, crucial for understanding the bio-chemical interactions and environmental risks (Svenson et al., 1989).

  • Mechanistic and Kinetic Studies : Qu et al. (2009) provided insight into the reaction mechanism and kinetics of polychlorinated dibenzo-p-dioxins formation from 2,4,5-Trichlorophenol, crucial for understanding its environmental and chemical behavior (Qu et al., 2009).

  • Occurrence and Toxicity : Ahlborg and Thunberg (1980) reviewed studies on the occurrence, toxicity, metabolism, and environmental impact of chlorinated phenols, including 2,4,5-Trichlorophenyl derivatives, highlighting significant environmental and health concerns (Ahlborg & Thunberg, 1980).

properties

IUPAC Name

(2,4,5-trichlorophenyl) 4-octoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl3O3/c1-2-3-4-5-6-7-12-26-16-10-8-15(9-11-16)21(25)27-20-14-18(23)17(22)13-19(20)24/h8-11,13-14H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQVFGUXJOSAJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346895
Record name 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate

CAS RN

79404-93-6
Record name 2,4,5-Trichlorophenyl 4-n-Octyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-octyloxybenzoic acid (13.8 g) in diethyl ether (552 ml) were added 2,4,5-trichlorophenol (10.87 g) and N,N'-dicyclohexylcarbodiimide (11.37 g). The solution was stirred under a nitrogen atmosphere for 18 hours at room temperature. The precipitate was removed by filtration, and the filtrate was concentrated in vacuo. The residue was dissolved in petroleum ether and was allowed to stand on ice-water. The resulting crystals (15.2 g) were filtered and dissolved in warm n-hexane (150 ml). After standing overnight at room temperature, the resulting crystals were removed by filtration. The filtrate was concentrated to an oil which was purified by a column chromatography (silica gel) using a mixture of ethyl acetate and n-hexane to give 2,4,5-trichlorophenyl 4-octyloxybenzoate (7.58 g) (m.p. 53° C., Anal: Calcd. for C21H23O3Cl3 :Cl24.75, Found: Cl 24.05).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
11.37 g
Type
reactant
Reaction Step One
Quantity
552 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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